



# Application Notes and Protocols for TBCA Protein Expression and Purification

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Compound of Interest		
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These application notes provide a comprehensive overview of the techniques for the expression and purification of Tubulin Folding Cofactor A (**TBCA**), a key protein in the tubulin folding pathway. The protocols outlined below are designed to guide researchers in obtaining high-purity, active **TBCA** for downstream applications in research and drug development.

## Introduction to TBCA

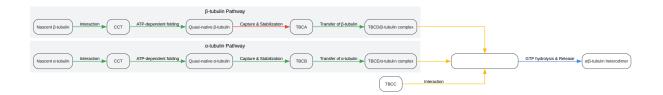
Tubulin Folding Cofactor A (**TBCA**) is a crucial component of the molecular machinery responsible for the proper folding of  $\beta$ -tubulin.[1][2] As one of the five tubulin-specific chaperones (**TBCA**-TBCE), it plays an early role in capturing and stabilizing quasi-native  $\beta$ -tubulin intermediates following their interaction with the cytosolic chaperonin CCT.[1] The concerted action of these cofactors is essential for the formation of the  $\alpha/\beta$ -tubulin heterodimer, the fundamental building block of microtubules.[1][2] Given the critical role of microtubules in cellular processes, understanding the function of **TBCA** and having access to purified protein is vital for studies in cell biology, oncology, and neurobiology.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tubulin folding pathway involving **TBCA** and a general workflow for the expression and purification of recombinant **TBCA**.

Tubulin Folding Pathway Involving TBCA



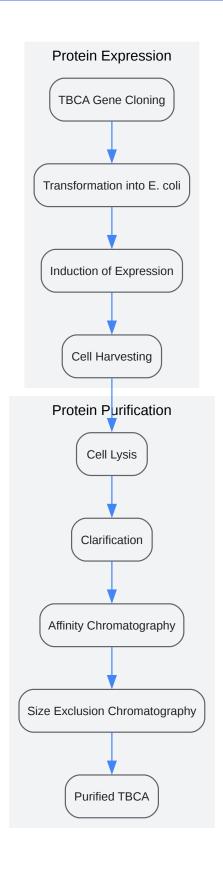


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Caption: Diagram of the chaperone-mediated tubulin folding pathway highlighting the role of **TBCA**.

**TBCA** Expression and Purification Workflow





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Caption: General experimental workflow for recombinant **TBCA** expression and purification.



## **Quantitative Data Summary**

The following table summarizes typical quantitative data for the expression and purification of recombinant human **TBCA** from E. coli.

Parameter	Value	Method of Determination	Reference
Expression System	Escherichia coli (BL21(DE3) strain)	N/A	[3],[4]
Vector	pET expression vector (e.g., pET-28a) with N-terminal His-tag	N/A	General Practice
Typical Yield	5-15 mg/L of culture (estimated)	SDS-PAGE and Bradford Assay	General estimate for small soluble proteins
Purity	>95%	SDS-PAGE	[3],[4]
Molecular Weight	~12.8 kDa (human)	SDS-PAGE / Mass Spectrometry	[3],[4]

# Experimental Protocols Expression of His-tagged Human TBCA in E. coli

This protocol describes the expression of N-terminally His-tagged human **TBCA** in an E. coli expression system.

#### Materials:

- pET-28a vector containing the human TBCA gene
- E. coli BL21(DE3) competent cells
- Luria-Bertani (LB) medium
- Kanamycin (50 μg/mL)



Isopropyl β-D-1-thiogalactopyranoside (IPTG)

#### Procedure:

- Transformation: Transform the pET-28a-TBCA plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).
- Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

## Purification of His-tagged Human TBCA

This protocol outlines a two-step purification process for His-tagged **TBCA** using affinity and size-exclusion chromatography.

### Materials:

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Size Exclusion Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
- Ni-NTA Agarose Resin



• Size-Exclusion Chromatography Column (e.g., Superdex 75)

#### Procedure:

## A. Cell Lysis and Clarification

- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble His-tagged TBCA.
- B. Affinity Chromatography
- Equilibrate the Ni-NTA agarose resin with 5 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged TBCA with 5 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
- C. Size-Exclusion Chromatography
- Pool the fractions containing TBCA from the affinity chromatography step.
- Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL).
- Equilibrate the size-exclusion chromatography column with Size Exclusion Buffer.
- Load the concentrated protein onto the column and run the chromatography.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the pure fractions, determine the protein concentration, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA).[3]



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